molecular formula C13H14FNO4 B13491692 N-Allyloxycarbonyl-4-fluoro-D-phenylalanine

N-Allyloxycarbonyl-4-fluoro-D-phenylalanine

Katalognummer: B13491692
Molekulargewicht: 267.25 g/mol
InChI-Schlüssel: QMZPYLGAEZRBOM-LLVKDONJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Allyloxycarbonyl-4-fluoro-D-phenylalanine is a synthetic amino acid derivative. It is characterized by the presence of an allyloxycarbonyl group attached to the nitrogen atom and a fluorine atom substituted on the phenyl ring of the phenylalanine molecule.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyloxycarbonyl-4-fluoro-D-phenylalanine typically involves the protection of the amino group of 4-fluoro-D-phenylalanine with an allyloxycarbonyl group. This can be achieved using allyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

N-Allyloxycarbonyl-4-fluoro-D-phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylalanine derivatives, while deprotection reactions yield the free amino acid .

Wirkmechanismus

The mechanism of action of N-Allyloxycarbonyl-4-fluoro-D-phenylalanine depends on its specific application. In peptide synthesis, it acts as a protected amino acid that can be incorporated into peptides and later deprotected to reveal the free amino group. In medicinal chemistry, its fluorine substitution can influence the binding affinity and specificity of the resulting compounds for their molecular targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-Allyloxycarbonyl-4-fluoro-D-phenylalanine is unique due to its specific combination of an allyloxycarbonyl protecting group and a fluorine substitution on the phenyl ring. This combination provides distinct chemical properties that can be advantageous in certain synthetic and medicinal applications .

Eigenschaften

Molekularformel

C13H14FNO4

Molekulargewicht

267.25 g/mol

IUPAC-Name

(2R)-3-(4-fluorophenyl)-2-(prop-2-enoxycarbonylamino)propanoic acid

InChI

InChI=1S/C13H14FNO4/c1-2-7-19-13(18)15-11(12(16)17)8-9-3-5-10(14)6-4-9/h2-6,11H,1,7-8H2,(H,15,18)(H,16,17)/t11-/m1/s1

InChI-Schlüssel

QMZPYLGAEZRBOM-LLVKDONJSA-N

Isomerische SMILES

C=CCOC(=O)N[C@H](CC1=CC=C(C=C1)F)C(=O)O

Kanonische SMILES

C=CCOC(=O)NC(CC1=CC=C(C=C1)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.